N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride
Description
N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dimethylamino groups attached to a terephthalimidamide core, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C18H36Cl4N6 |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-N',4-N'-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C18H32N6.4ClH/c1-23(2)13-5-11-21-17(19)15-7-9-16(10-8-15)18(20)22-12-6-14-24(3)4;;;;/h7-10H,5-6,11-14H2,1-4H3,(H2,19,21)(H2,20,22);4*1H |
InChI Key |
WERPLNUFISPRBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(C1=CC=C(C=C1)C(=NCCCN(C)C)N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride typically involves the reaction of terephthalic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or chromatography techniques to obtain the tetrahydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as recrystallization and distillation is common. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, carried out in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride is used as a building block for the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme activity, and cellular uptake mechanisms.
Medicine: In the field of medicine, N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- N1,N4-Bis(3-(dimethylamino)propyl)aspartamide
- 1,1-Bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides
- N1,N3-Bis(3-(dimethylamino)propyl)propanediamide
Uniqueness: N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride stands out due to its terephthalimidamide core, which imparts unique chemical properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
